Cas no 92911-19-8 (6-((p-(Methylamino)phenyl)azo)benzothiazole)
92911-19-8 structure
Product Name:6-((p-(Methylamino)phenyl)azo)benzothiazole
CAS-nummer:92911-19-8
MF:C14H12N4S
MW:268.336880683899
CID:810584
Update Time:2023-08-03
6-((p-(Methylamino)phenyl)azo)benzothiazole Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N-methyl-
- 6-monomethylaminophenylazobenzothiazole
- 6-((p-(Methylamino)phenyl)azo)benzothiazole
- 6-((4'-(Methylamino)phenyl)azo)benzothiazole
- NIOSH/DL5778000
- 6-Monomethylaminophenylazobenzthiazole
- 6-(4'-Methylaminophenylazo)benzothiazole
- DL57780000
- Benzothiazole, 6-((p-(methylamino)phenyl)azo)-
-
- Inchi: 1S/C14H12N4S/c1-15-10-2-4-11(5-3-10)17-18-12-6-7-13-14(8-12)19-9-16-13/h2-9,15H,1H3/b18-17+
- InChI-sleutel: HYOWJSJJAVEHTC-ISLYRVAYSA-N
- LACHT: S1C=NC2C=CC(=CC1=2)/N=N/C1C=CC(=CC=1)NC
Berekende eigenschappen
- Exacte massa: 268.078
- Monoisotopische massa: 268.078
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 315
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 77.9
Experimentele eigenschappen
- Dichtheid: 1.3
- Kookpunt: 471.3°Cat760mmHg
- Vlampunt: 238.8°C
- Brekindex: 1.7
6-((p-(Methylamino)phenyl)azo)benzothiazole Gerelateerde literatuur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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